Propionic acid, 3,3'-sulfonyldi-
Overview
Description
Propionic acid, 3,3’-sulfonyldi- is an organic compound with the molecular formula C6H10O6S It is a derivative of propionic acid, characterized by the presence of a sulfonyl group linking two propionic acid molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
Propionic acid, 3,3’-sulfonyldi- can be synthesized through several methods. One common approach involves the reaction of propionic acid with sulfur trioxide or chlorosulfonic acid, resulting in the formation of the sulfonyl derivative. The reaction typically requires controlled conditions, including specific temperatures and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of propionic acid, 3,3’-sulfonyldi- often involves large-scale chemical processes. These processes may utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and purification techniques is essential to produce high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Propionic acid, 3,3’-sulfonyldi- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to sulfide or other reduced forms.
Substitution: The sulfonyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or alcohols under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Propionic acid, 3,3’-sulfonyldi- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use in developing new pharmaceuticals, especially those targeting specific enzymes or pathways.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of propionic acid, 3,3’-sulfonyldi- involves its interaction with specific molecular targets. The sulfonyl group can form strong bonds with various biological molecules, influencing their activity. This interaction can modulate enzymatic functions, signaling pathways, and other cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to propionic acid, 3,3’-sulfonyldi- include:
Methanesulfonic acid: A simpler sulfonic acid with a single sulfonyl group.
Ethanesulfonic acid: Another sulfonic acid with a slightly longer carbon chain.
Benzenesulfonic acid: An aromatic sulfonic acid with different chemical properties.
Uniqueness
Propionic acid, 3,3’-sulfonyldi- is unique due to its specific structure, which includes two propionic acid units linked by a sulfonyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other sulfonic acids may not be suitable for.
Properties
IUPAC Name |
3-(2-carboxyethylsulfonyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6S/c7-5(8)1-3-13(11,12)4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFBNGJZFXSFFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212102 | |
Record name | Propionic acid, 3,3'-sulfonyldi- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6291-88-9 | |
Record name | 3,3′-Sulfonylbis[propanoic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6291-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propionic acid, 3,3'-sulfonyldi- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC8167 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8167 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propionic acid, 3,3'-sulfonyldi- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-sulphonyldipropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.952 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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